molecular formula C23H31Cl2FN2O2 B14710837 3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4'-fluoropropiophenone dihydrochloride CAS No. 21263-31-0

3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4'-fluoropropiophenone dihydrochloride

Cat. No.: B14710837
CAS No.: 21263-31-0
M. Wt: 457.4 g/mol
InChI Key: DFLNVROISPZINC-UHFFFAOYSA-N
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Description

3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-fluoropropiophenone dihydrochloride is a chemical compound that belongs to the class of substituted phenethylamines This compound is characterized by the presence of a piperazine ring, a fluorinated phenyl group, and an ethoxyphenethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-fluoropropiophenone dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Ethoxyphenethyl Group: The ethoxyphenethyl group can be introduced via a nucleophilic substitution reaction using an appropriate phenethyl halide.

    Fluorination: The fluorinated phenyl group can be introduced through electrophilic aromatic substitution using a fluorinating agent such as fluorine gas or a fluorinating reagent.

    Final Coupling: The final step involves coupling the piperazine derivative with the fluorinated phenyl group under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-fluoropropiophenone dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-fluoropropiophenone dihydrochloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-fluoropropiophenone dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups replacing the hydroxy groups.

    Phenethylamine: A natural monoamine alkaloid and trace amine that acts as a central nervous system stimulant.

Uniqueness

3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-fluoropropiophenone dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorinated phenyl group and piperazine ring differentiate it from other phenethylamine derivatives, potentially leading to unique interactions and applications.

Properties

CAS No.

21263-31-0

Molecular Formula

C23H31Cl2FN2O2

Molecular Weight

457.4 g/mol

IUPAC Name

3-[4-(1-ethoxy-2-phenylethyl)piperazin-1-yl]-1-(4-fluorophenyl)propan-1-one;dihydrochloride

InChI

InChI=1S/C23H29FN2O2.2ClH/c1-2-28-23(18-19-6-4-3-5-7-19)26-16-14-25(15-17-26)13-12-22(27)20-8-10-21(24)11-9-20;;/h3-11,23H,2,12-18H2,1H3;2*1H

InChI Key

DFLNVROISPZINC-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC1=CC=CC=C1)N2CCN(CC2)CCC(=O)C3=CC=C(C=C3)F.Cl.Cl

Origin of Product

United States

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